5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
5-bromo-1-cyclopropylindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c13-8-1-4-10-7(5-8)6-11(12(15)16)14(10)9-2-3-9/h1,4-6,9H,2-3H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRVLBVPGXMNKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=C(C=C3)Br)C=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Indole Derivatives
Bromination at the 5-position of the indole ring is typically achieved using electrophilic brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS). For instance, ethyl indole-2-carboxylate undergoes regioselective bromination at the 5-position when treated with NBS in dimethylformamide (DMF), yielding ethyl 5-bromoindole-2-carboxylate. This intermediate is critical for subsequent functionalization.
Hydrolysis of Ethyl Esters to Carboxylic Acids
The ethyl ester group in ethyl 5-bromoindole-2-carboxylate is hydrolyzed to the corresponding carboxylic acid under basic conditions. A mixture of sodium hydroxide (NaOH) in methanol and water at reflux (0.5 hours) followed by acidification with hydrochloric acid (HCl) produces 5-bromoindole-2-carboxylic acid in 91% yield. This step is pivotal for introducing the carboxylic acid functionality required for further derivatization.
Introduction of the Cyclopropyl Group
The cyclopropane ring is introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. Patent literature describes the use of 1-bromo-1-ethoxycyclopropane as a cyclopropane donor in the presence of organic bases.
Substitution Reactions at the Indole Nitrogen
The nitrogen atom at the 1-position of 5-bromoindole-2-carboxylic acid undergoes alkylation with cyclopropane derivatives. For example, reacting 5-bromoindole-2-carboxylic acid with 1-bromo-1-ethoxycyclopropane in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 60–100°C facilitates the formation of 1-cyclopropyl-5-bromoindole-2-carboxylic acid. The reaction proceeds via an SN2 mechanism, with the base deprotonating the indole nitrogen to enhance nucleophilicity.
Optimization of Reaction Conditions
Key parameters influencing the substitution reaction include:
-
Temperature : Elevated temperatures (60–100°C) improve reaction rates but may necessitate pressurized conditions.
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Base Selection : Strong bases like DBU or potassium tert-butoxide maximize yield, while weaker bases (e.g., potassium carbonate) require longer reaction times.
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Solvent Systems : Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or DMF enhance solubility of the cyclopropane reagent.
Alternative Synthetic Routes
Esterification and Subsequent Functionalization
Methyl 5-bromoindole-2-carboxylate, synthesized by treating 5-bromoindole-2-carboxylic acid with HCl-saturated methanol, serves as a versatile intermediate. The methyl ester can undergo cyclopropanation before hydrolysis to the carboxylic acid, offering flexibility in reaction sequence.
Direct Cyclopropanation of Pre-functionalized Indoles
Recent advances involve one-pot protocols where bromination and cyclopropanation occur sequentially. For instance, treating indole-2-carboxylic acid with bromine and a cyclopropane reagent in the presence of a palladium catalyst reduces the number of isolation steps.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 5-substituted indole derivatives.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the indole ring.
Scientific Research Applications
Chemistry: 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: This compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules that target specific biological pathways .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique structure makes it valuable for developing new materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical differences between 5-bromo-1-cyclopropyl-1H-indole-2-carboxylic acid and its closest structural analogs:
Substituent Effects on Properties and Activity
Position of Bromine
- Position 5 vs. 3/4/6/7: Bromine at position 5 (as in the target compound) optimizes steric and electronic interactions in kinase inhibitors (e.g., EGFR-targeting oxadiazole derivatives in ) .
N-Substituents
- Cyclopropyl vs. Methyl/Benzyl : The cyclopropyl group (target compound) increases steric hindrance compared to methyl (CAS 70070-32-5) or benzyl groups (e.g., 1-(3-chlorobenzyl) derivatives in ). This reduces metabolic degradation, as observed in studies of cyclopropane-containing pharmaceuticals .
Carboxylic Acid Derivatives
Physicochemical Properties
- Solubility : The carboxylic acid group improves aqueous solubility (e.g., 5-bromo-7-fluoro analog in ), whereas cyclopropyl substitution increases logP values, balancing hydrophilicity and membrane permeability .
- Crystallography : Structural analysis using SHELX software () reveals that bulky N-substituents like cyclopropyl induce planar distortions in the indole ring, affecting packing efficiency in crystal lattices .
Biological Activity
5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features an indole core, which is a significant scaffold in drug discovery. The presence of a bromine atom and a cyclopropyl group enhances its binding affinity to various biological targets. The carboxylic acid functional group is crucial for its interaction with enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The indole ring can bind to various receptors, modulating their activity, while the bromine atom and cyclopropyl group may enhance selectivity and potency against these targets.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, compounds derived from this structure have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3a | MCF-7 | 10.5 | EGFR inhibition |
| 4 | U-937 | 12.4 | Induces apoptosis |
| 20a | CEM-13 | 0.13 | Integrase inhibition |
Antiviral Activity
The compound also exhibits antiviral properties, particularly against HIV. Structural optimizations have led to derivatives that effectively inhibit the strand transfer of HIV-1 integrase, a critical enzyme in the viral replication cycle. The most promising derivatives showed IC50 values as low as 0.13 µM, indicating strong potential for therapeutic application .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of various derivatives of this compound against breast cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation by inducing apoptosis through EGFR tyrosine kinase inhibition.
Case Study 2: HIV Integrase Inhibition
Another investigation focused on the antiviral activity of these derivatives against HIV. Compounds were synthesized and tested for their ability to inhibit integrase activity, with results showing enhanced binding affinity due to structural modifications that improved interactions with the enzyme's active site.
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 5-Bromo-1-cyclopropyl-1H-indole-2-carboxylic acid and related indole derivatives?
- Methodological Answer : Synthesis typically involves coupling reactions or functional group modifications. For example, CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures is used for indole derivatization, followed by purification via flash column chromatography (70:30 ethyl acetate/hexane) . Cyclopropane introduction may involve alkylation of indole nitrogen using cyclopropyl halides under basic conditions. Post-synthetic bromination at the 5-position can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions .
Q. How is the purity and structural integrity of this compound confirmed in academic research?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : and NMR confirm substituent positions and cyclopropane integration .
- LC/MS : Retention time (e.g., 3.17 min under SMD-FA10-long conditions) and observed mass (e.g., m/z 386 [M+H]) validate molecular weight .
- TLC : Rf values (e.g., 0.30 in 70:30 ethyl acetate/hexane) monitor reaction progress .
Q. What safety protocols are recommended for handling brominated indole derivatives?
- Methodological Answer : Use NIOSH-approved respirators (P95/OV filters) for particulate/organic vapor protection, nitrile gloves inspected for integrity, and face shields. Work in fume hoods to avoid inhalation. Dispose of contaminated gloves per hazardous waste regulations. Emergency measures include rinsing exposed skin/eyes with water and consulting a physician .
Advanced Research Questions
Q. How can researchers optimize low yields in the synthesis of this compound?
- Methodological Answer : Yield improvements may involve:
- Catalyst Screening : Testing alternatives to CuI (e.g., Pd catalysts for cross-couplings) .
- Solvent Optimization : Replacing PEG-400/DMF with ionic liquids to enhance solubility .
- Reaction Time/Temperature : Extending reaction time (beyond 12 hours) or increasing temperature (e.g., 90°C for DMF removal) .
- Purification Adjustments : Gradient elution in chromatography to separate byproducts .
Q. How should contradictory spectral data (e.g., unexpected NMR peaks) be resolved?
- Methodological Answer :
- Deuterated Solvent Artifacts : Check for residual protonated solvent peaks (e.g., DMSO-d6 impurities) .
- Dynamic Effects : Variable-temperature NMR to identify rotamers or tautomers.
- Complementary Techniques : Use HSQC/HMBC NMR or HRMS to resolve ambiguous assignments .
Q. What strategies control regioselectivity during bromination or cyclopropane functionalization?
- Methodological Answer :
- Directing Groups : Electron-withdrawing groups (e.g., carboxylic acid at C2) direct bromination to C5 via electrophilic aromatic substitution .
- Steric Effects : Bulky cyclopropyl groups at N1 hinder substitution at adjacent positions .
- Catalytic Systems : Lewis acids (e.g., FeCl3) enhance regioselectivity in halogenation .
Q. How does the cyclopropyl group influence the compound’s physicochemical and biological properties?
- Methodological Answer :
- Solubility : Cyclopropane’s rigid structure reduces polarity, requiring co-solvents (e.g., DMSO) for in vitro assays .
- Metabolic Stability : The cyclopropyl ring resists oxidative metabolism, enhancing pharmacokinetic profiles .
- Bioactivity : Conformational restraint may improve target binding affinity, as seen in kinase inhibitors .
Q. What are the stability considerations for long-term storage of this compound?
- Methodological Answer :
- Light/Temperature : Store in amber vials at -20°C to prevent photodegradation.
- Moisture Sensitivity : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the carboxylic acid group .
- Inert Atmosphere : Argon/N2 blankets prevent oxidation, especially for brominated aromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
